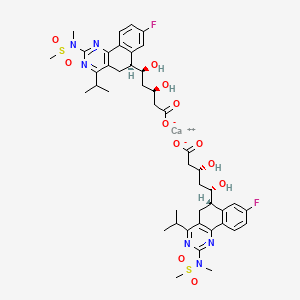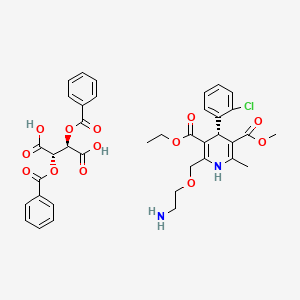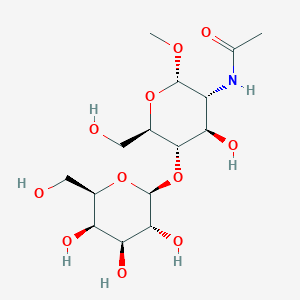
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure features a hexahydro-1,3-methanonaphthalene core, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves several steps. One common method includes the reaction of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with a suitable alcohol derivative under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a base like pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as column chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
Dimefluthrin: A pyrethroid insecticide with a similar core structure but different functional groups.
Paricalcitol: A vitamin D analog with a related cyclohexane structure but distinct biological activity.
Uniqueness
(1R,3R)-2,2-Dimethyl-1,2,3,4,7,8-hexahydro-1,3-methanonaphthalen-5(6H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(1R,9R)-10,10-dimethyltricyclo[7.1.1.02,7]undec-2(7)-en-6-one |
InChI |
InChI=1S/C13H18O/c1-13(2)8-6-10-9(11(13)7-8)4-3-5-12(10)14/h8,11H,3-7H2,1-2H3/t8-,11-/m0/s1 |
Clave InChI |
PVDUWCWRVODHCI-KWQFWETISA-N |
SMILES isomérico |
CC1([C@@H]2C[C@H]1C3=C(C2)C(=O)CCC3)C |
SMILES canónico |
CC1(C2CC1C3=C(C2)C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)



